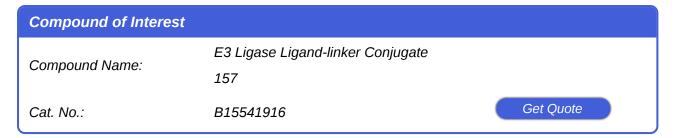


# E3 Ligase Ligand-linker Conjugate 157: A Technical Overview

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For Researchers, Scientists, and Drug Development Professionals

#### Introduction

E3 Ligase Ligand-linker Conjugate 157 is a key synthetic intermediate in the development of Proteolysis Targeting Chimeras (PROTACs), a revolutionary class of therapeutic agents. This conjugate comprises a ligand for an E3 ubiquitin ligase connected to a chemical linker, designed for subsequent conjugation to a target protein ligand. Specifically, it is utilized in the synthesis of KT-253, a potent and selective degrader of the murine double minute 2 (MDM2) oncoprotein.[1][2][3][4] This technical guide provides a comprehensive overview of the basic properties of E3 Ligase Ligand-linker Conjugate 157, its role in the formation of the PROTAC KT-253, and the associated experimental methodologies.

# Core Properties of E3 Ligase Ligand-linker Conjugate 157

E3 Ligase Ligand-linker Conjugate 157 serves as a foundational building block. Its primary role is to provide the E3 ligase-recruiting moiety and a reactive handle for the attachment of a target-specific warhead. The ligand component of this conjugate targets the Cereblon (CRBN) E3 ligase.[5]

#### **Physicochemical Properties**



Property	Value	Source
Molecular Formula	C18H22N4O3	
Molecular Weight	342.39 g/mol	[1]
CAS Number	2502189-47-9	

## Role in the Synthesis of the PROTAC Degrader KT-253

**E3** Ligase Ligand-linker Conjugate 157 is a precursor to the PROTAC degrader KT-253.[1][2] [3][4] The synthesis involves the conjugation of this molecule with a ligand that binds to the target protein, MDM2. The resulting heterobifunctional molecule, KT-253, can simultaneously bind to both MDM2 and the CRBN E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of MDM2.

## **Properties of the Resulting PROTAC Degrader KT-253**

The efficacy of **E3 Ligase Ligand-linker Conjugate 157** is demonstrated through the activity of the final PROTAC, KT-253.

Parameter	Value	Cell Line	Source
DC50 (Degradation Concentration 50%)	0.4 nM	Not specified	[6]
IC50 (Inhibitory Concentration 50%)	0.3 nM	RS4;11	[6]

### **Signaling Pathway and Mechanism of Action**

The PROTAC KT-253, synthesized from **E3 Ligase Ligand-linker Conjugate 157**, operates through the ubiquitin-proteasome system to induce the degradation of MDM2. MDM2 is a critical negative regulator of the p53 tumor suppressor protein.[7] By degrading MDM2, KT-253 stabilizes p53, allowing it to transcriptionally activate its target genes, which in turn leads to cell cycle arrest and apoptosis in cancer cells with wild-type p53.[4] A key advantage of this

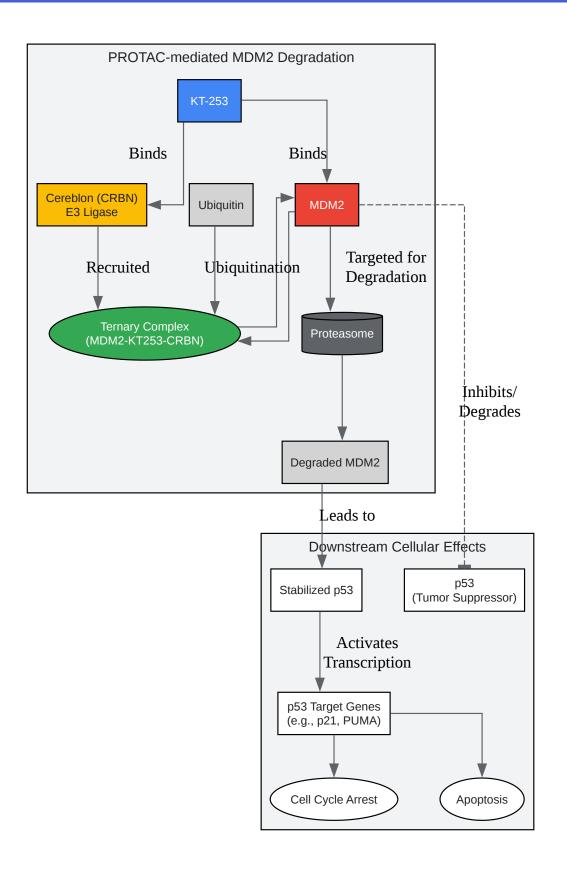




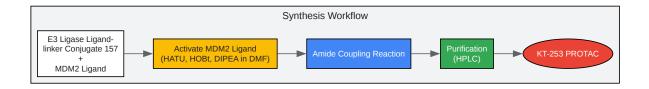


degradation approach over simple inhibition is its ability to overcome the p53-MDM2 negative feedback loop, where p53 activation can lead to increased MDM2 expression.[7]









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